molecular formula C8H4F3NS B158776 4-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1645-65-4

4-(Trifluoromethyl)phenyl isothiocyanate

Cat. No. B158776
CAS RN: 1645-65-4
M. Wt: 203.19 g/mol
InChI Key: DQEVDFQAYLIBRD-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl isothiocyanate, also referred to as p-trifluoromethylphenylisothiocyanate, is an isothiocyanate derivative . It has a molecular weight of 203.18 .


Synthesis Analysis

This compound may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . It may also be used in the synthesis of photoinduced electron transfer (PET) sensors .


Molecular Structure Analysis

The linear formula of 4-(Trifluoromethyl)phenyl isothiocyanate is CF3C6H4NCS . The InChI key is DQEVDFQAYLIBRD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phenyl isothiocyanate is a solid at 20°C . It has a melting point of 38.0 to 44.0°C and a boiling point of 207°C . It should be stored at a temperature between 0-10°C .

Scientific Research Applications

  • Piezoresistive Sensor Development : Research by Hasija et al. (2023) explored the use of 4-trifluoromethyl phenyl isothiocyanate (4CFNCS) in creating flexible piezoresistive sensors. These sensors displayed impressive performance in high-pressure ranges, highlighting the potential of 4CFNCS in sensor technology and materials science applications (Hasija et al., 2023).

  • Biogenic Amine Determination in Beverages : Jastrzębska et al. (2018) utilized 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of biogenic amines in beverages. This application is significant for food chemistry, particularly in ensuring the safety and quality of consumable products (Jastrzębska et al., 2018).

  • Organocatalysis in Transesterification : Ishihara et al. (2008) studied the use of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in creating zwitterionic salts, which served as effective organocatalysts for transesterification reactions. This research presents an important contribution to organic chemistry and catalysis (Ishihara et al., 2008).

  • Liquid Crystal Compound Development : Peng et al. (2016) synthesized liquid crystal (LC) compounds using 4ʹ-(4-alkyl-phenyl)-2ʹ,6ʹ-difluorotolane isothiocyanate, exhibiting high birefringence and responsiveness. This application is critical in the field of materials science, particularly for the development of LC optic devices (Peng et al., 2016).

  • Oligonucleotide Labeling : Hedberg and Långstrom (1997) explored the synthesis of 4-([F-18]fluoromethyl)phenyl isothiocyanate for labeling oligonucleotides, contributing significantly to biochemical research and molecular biology (Hedberg & Långstrom, 1997).

  • Antimicrobial and Antioxidant Compound Synthesis : Altalhi et al. (2021) reported the synthesis of novel thiosemicarbazide derivatives from phenyl acetyl isothiocyanate, exploring their antimicrobial and antioxidant potentials. This research is valuable for pharmaceutical and biomedical applications (Altalhi et al., 2021).

  • Trifluoroethylthiol Phenanthridine Synthesis : Zhao et al. (2018) developed a method for synthesizing trifluoroethylthiol phenanthridines using aryl alkyl isothiocyanates, contributing to organic synthesis and materials chemistry (Zhao et al., 2018).

  • Antimicrobial Surface Fabrication : Saini et al. (2015) used phenyl isothiocyanate to create contact active antimicrobial surfaces on microfibrillated cellulose, relevant for packaging and biomedical applications (Saini et al., 2015).

  • Pharmaceutical Intermediate Synthesis : Chen et al. (2019) developed a biocatalytic process for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a pharmaceutical intermediate, demonstrating significant advancements in biotechnology and pharmaceutical manufacturing (Chen et al., 2019).

  • Spectroscopic Investigation : Manthri and Muhamed (2015) conducted a theoretical spectroscopic investigation on 3,5-bis(trifluoromethyl) phenyl isothiocyanate, providing valuable insights for designing efficient photovoltaic organic compounds (Manthri & Muhamed, 2015).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

1-isothiocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEVDFQAYLIBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167771
Record name 4-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)phenyl isothiocyanate

CAS RN

1645-65-4
Record name 4-(Trifluoromethyl)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thiophosgene (5 mL) was added portion wise to a stirred solution of 4-trifluoromethyl-phenylamine (10 grams) and pyridine (12.5 mL) in dichloromethane (2 Liters) at 0° C. The reaction was maintained at the same temperature for 30 minutes. The reaction mixture was then diluted with dichloromethane and washed several times with a saturated solution of copper sulfate, followed by water, drying over sodium sulfate and evaporating to give the crude product which was further purified by passing through a column of silica gel, to yield the pure product (11 grams).
Quantity
5 mL
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reactant
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10 g
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12.5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4-(Trifluoromethyl)aniline (1.34 g), thiophosgen (0.73 ml), sodium hydrogen carbonate (5.1 g), chloroform (70 ml) and water (140 ml) were treated by the method disclosed in the literature (Burke, T. R., Jr.; Bajwa, B. S.; Jacobson, A. E.; Rice, K. C.; Streaty, R. A.; Klee, W. A. J. Med. Chem., 1984, 27, 1570-1574) to give the title compound (1.62 g).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
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5.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
SF BARBUCEANU, C DRAGHICI, LI SOCEA… - bch.ro
This paper presents synthesis of some compounds containing the arylsulfonylphenyl and 4-trifluoromethylphenyl moieties. The hydrazinecarbothioamides were synthesized using 4-(4-…
Number of citations: 0 bch.ro
A Hasija, AJ Thompson, L Singh, M SN… - Small, 2023 - Wiley Online Library
… Here we show that single crystals of 4-trifluoromethyl phenyl isothiocyanate (4CFNCS, 1) can be readily bent, twisted and coiled, and a combination of nanoindentation, DFT …
Number of citations: 3 onlinelibrary.wiley.com
S Lahsasni, DAM Al-Hemyari, HA Ghabbour… - Journal of …, 2018 - hindawi.com
Substituted[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one (3a–b) and pyrimidin-5(6H)-imine (3c–e) were synthesized via reaction of the starting compounds, ethyl 2-amino-substituted[b…
Number of citations: 11 www.hindawi.com
A Hinze, A Marchesseault, S Büttgenbach, M Thomas… - 2013 - publica.fraunhofer.de
In this work a new method of achieving combinatorial area-selective modification of polymer surfaces is presented, utilizing atmosphericpressure plasma printing with novel gas …
Number of citations: 4 publica.fraunhofer.de
T Dalmal, K Appalanaidu, UB Kosurkar… - European Journal of …, 2014 - Wiley Online Library
A highly efficient method for the synthesis of 2‐imino‐4‐(trifluoromethyl)thiazolidin‐4‐ol derivatives has been achieved by the one‐pot, three‐component reactions of primary amines, …
ZA Kaplancıklı, MD Altıntop, B Sever, Z Cantürk… - Journal of …, 2016 - hindawi.com
In an effort to develop potent antimicrobial agents, new thiosemicarbazone derivatives were synthesized via the reaction of 4-[4-(trifluoromethyl)phenyl]thiosemicarbazide with aromatic …
Number of citations: 28 www.hindawi.com
MD Altıntop, HI Ciftci, MO Radwan, B Sever… - Molecules, 2017 - mdpi.com
In an attempt to develop potent antitumor agents, new 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines, …
Number of citations: 66 www.mdpi.com
EB Sjogren, MA Rider, PH Nelson… - Journal of medicinal …, 1991 - ACS Publications
A series of a-cyano-| 8-hydroxypropenamides was prepared and tested for anthelminticactivity. a-Cyano-/?-hydroxy-IV-[4-(trifluoromethyl) phenyl]-3-[4-(trifluoromethyl) phenyl] …
Number of citations: 34 pubs.acs.org
W Bai, J Ji, Q Huang, W Wei - Tetrahedron Letters, 2020 - Elsevier
A series of novel thiourea derivatives were synthesized and evaluated by biological activities. Among them, compound 10e containing 3,5-bis(trifluoromethyl)phenyl moiety (R 1 ) at the …
Number of citations: 21 www.sciencedirect.com
CP Klages, Z Khosravi, A Hinze - Plasma Processes and …, 2013 - Wiley Online Library
… a Both amines were found to react with 4-trifluoromethyl-phenyl isothiocyanate, furnishing the thioureas, while a reaction with 1-octanol to the corresponding urethane did not take place …
Number of citations: 40 onlinelibrary.wiley.com

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